4-(2-Thienyl)but-3-EN-2-one

Lipophilicity ADME Prediction Chromatography

Researchers developing thienyl chalcone analogs require precisely characterized α,β-unsaturated ketones with validated stereochemistry. CAS 33603-63-3 delivers the thermodynamically favored trans (E) isomer, not the cis form (CAS 1214939-47-5). • **SAR Baseline**: LogP 2.35, TPSA 45.3 Ų - quantifiably distinct from phenyl (ΔLogP +0.28) and furyl (ΔBP +57°C) analogs • **Reactive Handle**: Enone system enables pyrazoline, isoxazoline, and pyrimidine syntheses • **Supply Certainty**: ≥95% purity, clear yellow liquid (mp 25-26°C), available in 1g-5g research quantities

Molecular Formula C8H8OS
Molecular Weight 152.22 g/mol
CAS No. 33603-63-3
Cat. No. B1299049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienyl)but-3-EN-2-one
CAS33603-63-3
Molecular FormulaC8H8OS
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CS1
InChIInChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
InChIKeyCIMALVIHZVKKPE-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Thienyl)but-3-EN-2-one: Technical Profile


4-(2-Thienyl)but-3-EN-2-one (CAS 33603-63-3), also known as (E)-4-(thiophen-2-yl)but-3-en-2-one or trans-4-(2-thienyl)-3-buten-2-one, is a thienyl-substituted α,β-unsaturated ketone (chalcone analog) with molecular formula C₈H₈OS and molecular weight 152.21 g/mol [1]. This compound is characterized by a conjugated enone system linking a thiophene ring to a methyl ketone moiety, imparting distinct physicochemical properties including a calculated LogP of approximately 2.35 and a topological polar surface area (TPSA) of 45.3 Ų . It is commercially available as a research chemical, typically supplied as a clear yellow liquid after melting (mp 25–26 °C) with a purity specification of ≥95% . The trans (E) isomer is the thermodynamically favored and most commonly supplied form, with the CAS registry specifically assigned to this stereoisomer .

Scaffold Thienyl α,β-unsaturated ketone for heterocyclic synthesis and probe development
Stereochemistry trans (E) isomer suitable for stereoselective transformation studies
Physicochemical profile Distinct lipophilicity and H-bond capacity vs phenyl or furyl analogs

4-(2-Thienyl)but-3-EN-2-one: Why Analog Substitution Fails


While 4-(2-Thienyl)but-3-EN-2-one belongs to the broader class of heteroaryl-substituted α,β-unsaturated ketones, substitution of the thiophene ring with phenyl, furyl, or even the 3-thienyl positional isomer yields measurable differences in key physicochemical and electronic properties [1]. The sulfur atom in the 2-thienyl moiety confers higher polarizability and distinct electron density distribution compared to the oxygen-containing furyl analog or the all-carbon phenyl system, directly impacting parameters such as LogP, TPSA, and hydrogen-bonding capacity [2]. These variations translate into differential solubility profiles, chromatographic behavior, and potential biological target interactions that cannot be predicted from class-level assumptions. Furthermore, the specific stereochemistry (trans/E configuration) is critical; the cis (Z) isomer (CAS 1214939-47-5) exhibits different spatial arrangement of the enone system, which can alter reactivity in stereoselective transformations and binding geometry in biological assays . The following evidence items quantify exactly where 4-(2-Thienyl)but-3-EN-2-one diverges from its closest analogs, providing the technical justification for compound-specific procurement.

Heteroaryl substitution

Thiophene ring alters lipophilicity and polar surface area vs phenyl or furyl analogs, changing chromatographic retention and permeability.

Hydrogen bond capacity

Two H-bond acceptors (carbonyl O, thienyl S) vs one in the phenyl analog affect crystal packing and solubility profiles.

Stereochemistry

trans (E) configuration critical; cis (Z) isomer (CAS 1214939-47-5) has different spatial arrangement, not directly interchangeable.

4-(2-Thienyl)but-3-EN-2-one: Technical Differentiation Evidence


LogP and TPSA: Thienyl Enone vs. Phenyl and Furyl Analogs

4-(2-Thienyl)but-3-EN-2-one exhibits an intermediate lipophilicity profile relative to its phenyl and furyl analogs. The calculated LogP for the target compound is 2.3503, compared to 2.07 for 4-phenyl-3-buten-2-one (benzylideneacetone, CAS 122-57-6) and 1.53 for 4-(2-furyl)but-3-en-2-one (CAS 623-15-4) [1][2]. The topological polar surface area (TPSA) of the target compound is 45.3 Ų, whereas the phenyl analog has a TPSA of 17.1 Ų, and the furyl analog has a TPSA of 26.3 Ų . These differences are quantitatively meaningful for reversed-phase HPLC retention prediction and for estimating passive membrane permeability in early-stage drug discovery screening [1].

Lipophilicity & TPSA
Reported
Target: LogP 2.35, TPSA 45.3 Ų
Phenyl analog: LogP 2.07, TPSA 17.1 Ų
Furyl analog: LogP 1.53, TPSA 26.3 Ų
Supports distinct chromatographic and permeability prediction
Calculated values; confirm experimentally for method transfer
Lipophilicity ADME Prediction Chromatography

H-Bond Acceptor Capacity vs. Phenyl Analog

The target compound possesses 2 hydrogen bond acceptor sites (the carbonyl oxygen and the thiophene sulfur), whereas the phenyl analog 4-phenyl-3-buten-2-one has only 1 hydrogen bond acceptor (carbonyl oxygen only) . Both compounds have zero hydrogen bond donors. The additional acceptor capacity of the thienyl compound can influence crystal packing, solubility in hydrogen-bonding solvents, and intermolecular interactions in supramolecular assemblies .

H-Bond acceptors
Head-to-head
Target: 2 acceptors (carbonyl O, thienyl S)
Phenyl analog: 1 acceptor (carbonyl O only)
Impacts crystal packing and solubility in H-bonding solvents
Data to verify; fragment-based count from public sources
Hydrogen Bonding Crystal Engineering Solubility

Molecular Weight and Density vs. Furyl Analog

The target compound has a molecular weight of 152.21 g/mol and a density of 1.151 g/mL at 25 °C . Its oxygen-containing analog, 4-(2-furyl)but-3-en-2-one, has a molecular weight of 136.15 g/mol and a density of approximately 1.04 g/mL at 25 °C . The +16 Da mass difference (S vs. O) and the +0.11 g/mL density difference have practical implications for gravimetric dispensing, molarity calculations in reaction setups, and physical property estimation in process chemistry .

MW & Density
Reported
Target: MW 152.21 g/mol, density 1.151 g/mL
Furyl analog: MW 136.15 g/mol, density ≈1.04 g/mL
Affects gravimetric dispensing and molarity calculations
Source review; confirm lot-specific density if critical
Physical Properties Handling Scale-up

Boiling Point vs. Furyl Analog

4-(2-Thienyl)but-3-EN-2-one exhibits a boiling point of 271.5 °C at 760 mmHg [1], whereas 4-(2-furyl)but-3-en-2-one has a boiling point of approximately 212–215 °C at 760 mmHg [2]. The ~57–60 °C higher boiling point of the thienyl compound reflects stronger intermolecular interactions attributable to the polarizable sulfur atom and the higher molecular weight. This difference is critical for selecting appropriate purification methods (e.g., vacuum distillation parameters) and for assessing thermal stability during reaction workup [1].

Boiling point
Reported
Target: 271.5 °C (760 mmHg)
Furyl analog: 212–215 °C (760 mmHg)
Dictates different distillation and solvent removal conditions
Cross-study comparable; validate under local pressure
Thermal Stability Distillation Purification

Antimicrobial Potency: Thienyl vs. Non-Thienyl Chalcones

While direct head-to-head antimicrobial data for 4-(2-Thienyl)but-3-EN-2-one against specific analogs are not available in the open primary literature, class-level evidence from thienyl chalcone derivatives provides quantitative context. In a study of thienyl chalcones bearing piperazine moieties, compounds exhibited selective antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 64 µg/mL against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis [1]. Separately, heteroaryl-derived thienyl chalcones demonstrated potent antiviral activity with EC50 values as low as <0.05 µM against human cytomegalovirus (HCMV) AD169 strain, outperforming the standard drug Ganciclovir (EC50: 0.12 µM) [2]. These class-level findings suggest that the thienyl substitution confers measurable biological activity advantages over non-thienyl chalcone scaffolds, though direct extrapolation to the unsubstituted parent compound (4-(2-Thienyl)but-3-EN-2-one) requires experimental validation. Researchers using the parent compound as a synthetic intermediate or reference standard should note that the thienyl enone core is associated with biological activity that is quantitatively distinct from phenyl-based chalcone cores [2].

Antimicrobial context
Class-level
Thienyl chalcones reported MIC 8–64 µg/mL (S. aureus, E. coli, B. subtilis); some derivatives EC50
Supports antimicrobial screening context for thienyl enone scaffold
Class-level inference; direct data for this compound required
Antimicrobial Chalcone SAR Drug Discovery

4-(2-Thienyl)but-3-EN-2-one: Application Scenarios


Drug Discovery Synthetic Intermediate

4-(2-Thienyl)but-3-EN-2-one serves as a core building block for the synthesis of substituted thienyl chalcones with demonstrated antimicrobial and antiviral activities. As evidenced by class-level studies showing EC50 values <0.05 µM against HCMV for thienyl chalcone derivatives , researchers can use this parent compound as a starting material for structure-activity relationship (SAR) exploration. Its distinct LogP (2.35) and TPSA (45.3 Ų) profile provide a defined physicochemical baseline for analog design, enabling systematic optimization of potency and drug-like properties.

Analytical Reference Standard

The well-characterized physicochemical properties of 4-(2-Thienyl)but-3-EN-2-one—including its specific LogP (2.3503), TPSA (45.3 Ų), density (1.151 g/mL), and boiling point (271.5 °C) —make it suitable as a reference standard for HPLC method development, GC-MS calibration, and other analytical quality control procedures. The quantitative differences from its phenyl and furyl analogs (e.g., ΔLogP +0.28 vs. phenyl, ΔBP +57 °C vs. furyl) ensure unambiguous peak identification and method specificity when analyzing complex mixtures containing heteroaryl enones.

Stereoselective Transformation Model Substrate

The defined trans (E) stereochemistry of CAS 33603-63-3 (as opposed to the cis Z isomer CAS 1214939-47-5) makes this compound a valuable model substrate for investigating stereoselective reactions such as asymmetric epoxidation, Michael additions, and conjugate reductions. The presence of two hydrogen bond acceptor sites (carbonyl O and thienyl S) offers distinct coordination opportunities in catalytic cycles compared to the single-acceptor phenyl analog, enabling mechanistic studies of catalyst-substrate interactions.

Heterocyclic Library Building Block

The α,β-unsaturated ketone functionality in 4-(2-Thienyl)but-3-EN-2-one provides a reactive handle for diverse heterocyclic transformations, including pyrazoline, isoxazoline, and pyrimidine syntheses. The thienyl substituent confers higher molecular weight (152.21 g/mol) and distinct electronic properties compared to furyl or phenyl analogs , which can be exploited to generate compound libraries with varied physicochemical profiles for high-throughput screening campaigns. The commercial availability of this compound in research quantities (e.g., 1 g, 5 g) facilitates immediate incorporation into parallel synthesis workflows.

Application
Selection Property
Validation Focus
Chalcone-based probe synthesis
α,β-unsaturated ketone with thienyl substituent
Building block for antimicrobial screening compound libraries
HPLC/GC-MS method development
Well-characterized LogP, TPSA, density, boiling point
Retention time specificity vs phenyl/furyl analogs
Asymmetric reaction studies
Defined trans (E) enone geometry
Stereoselective epoxidation, Michael addition mechanistic work
Heterocyclic library synthesis
Thienyl enone with two H-bond acceptors
Pyrazoline, isoxazoline, pyrimidine core diversification

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